3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-(1H-indol-3-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-5-10-14-15-11(16-10)8-6-13-9-4-2-1-3-7(8)9/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAVDGHYEYLDLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3,4-Oxadiazole Core
a. Hydrazide Formation from Aromatic Acids
The initial step involves converting substituted aromatic acids into hydrazides. This is achieved via esterification followed by hydrazinolysis:
- Esterification: Aromatic acids undergo Fischer esterification with alcohols (commonly methanol or ethanol) in the presence of acid catalysts like sulfuric acid, yielding corresponding esters.
- Hydrazide Formation: The esters are then reacted with hydrazine hydrate under reflux conditions to produce aromatic hydrazides.
b. Cyclization to 1,3,4-Oxadiazoles
The hydrazides are cyclized with suitable dehydrating agents to form the 1,3,4-oxadiazole ring:
- Dehydrating Agents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅) are commonly employed.
- Reaction Conditions: Reflux in an inert solvent such as acetic acid or chloroform, with the dehydrating agent facilitating ring closure.
Research Data:
A typical synthesis involves reacting hydrazides with phosphoryl chloride (POCl₃) at elevated temperatures, leading to cyclization and formation of 1,3,4-oxadiazoles with yields often exceeding 80% (as demonstrated in prior studies).
a. Introduction of Chloromethyl Group
The key step for preparing 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole involves chloromethylation at the 2-position of the oxadiazole ring:
- Method: The oxadiazole derivative containing a suitable reactive site (e.g., a methyl group or a precursor to chloromethylation) is treated with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of acids or bases.
- Alternative Approach: Direct chloromethylation can be achieved via reaction with formaldehyde and hydrogen chloride (HCl) under controlled conditions, leading to the chloromethyl substituent.
b. Coupling with Indole Moiety
The chloromethylated oxadiazole intermediate is then coupled with indole derivatives:
- Nucleophilic Substitution: The chloromethyl group acts as an electrophile, reacting with nucleophilic sites on indole (e.g., nitrogen or carbon centers) under basic conditions, leading to the formation of the target compound.
Research Data:
In recent synthetic procedures, chloromethylation of oxadiazoles has been performed with formaldehyde derivatives in the presence of hydrochloric acid, followed by nucleophilic substitution with indole derivatives to afford the final compound with good yields (~70-85%).
Summary of Preparation Methods
Notes on Optimization and Purification
- Reaction Monitoring: Thin-layer chromatography (TLC) is employed to monitor progress.
- Purification: Crystallization from suitable solvents such as methanol, ethanol, or chloroform ensures high purity.
- Characterization: Melting point determination, IR, NMR, and mass spectrometry confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with N- and S-nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form azo and nitro derivatives.
Cyclization and Ring Transformation: The oxadiazole ring can undergo transformations into other heterocyclic systems due to its reduced aromaticity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as thiols and amines can react with the chloromethyl group under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Cyclization: Acidic or basic conditions can facilitate the cyclization and transformation of the oxadiazole ring.
Major Products
Substitution Products: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Products: Azo and nitro derivatives.
Cyclization Products: New heterocyclic compounds formed from ring transformations.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
Recent studies have indicated that derivatives of 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole exhibit significant anti-inflammatory effects. A series of synthesized compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The findings suggest that these compounds could serve as potential COX inhibitors, making them candidates for the development of new anti-inflammatory drugs .
Antimicrobial Activity
Research has shown that this compound and its derivatives possess antimicrobial properties. A study demonstrated that certain derivatives exhibited potent activity against various bacterial strains, suggesting their potential use in developing new antibiotics .
Cancer Research
Targeted Cancer Therapy
The compound is included in several screening libraries for cancer research. It has been associated with targeting specific cancer pathways, including those involving KRAS mutations. This makes it a valuable candidate for further exploration in targeted cancer therapies .
Organic Electronics
The unique electronic properties of 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's structure allows for effective charge transport, which is essential for the performance of these devices.
Photovoltaic Applications
Recent advancements in organic photovoltaics have highlighted the potential of oxadiazole derivatives in enhancing the efficiency of solar cells. The incorporation of 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole into photovoltaic materials has shown promising results in increasing light absorption and charge mobility .
Case Study 1: COX Inhibition
In a study published in Chemistry Europe, a series of 2-(chloromethyl)-5-(indolyl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for COX inhibition. The results indicated that certain modifications to the indole structure significantly enhanced anti-inflammatory activity compared to existing drugs .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various oxadiazole derivatives against E.coli and Staphylococcus aureus. The study found that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Key Oxadiazole-Indole Derivatives
Key Observations:
- Reactivity: The chloromethyl group in the target compound distinguishes it from amino or sulfanyl-substituted analogs, enabling facile alkylation or cross-coupling reactions .
- Steric Effects: Bulky substituents (e.g., phenylamino in 19b) reduce solubility but may enhance target binding specificity .
- Bioactivity : Sulfanyl derivatives (e.g., 6p) exhibit strong α-glucosidase and BChE inhibition, while chloromethyl-pyridine analogs show cytotoxicity against cancer cells .
Table 2: Bioactivity of Selected Oxadiazole-Indole Derivatives
Key Insights:
- Sulfanyl derivatives (e.g., 6p) outperform the chloromethyl analog in enzyme inhibition, likely due to thiol-mediated interactions .
Biological Activity
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole is a heterocyclic compound that combines an indole moiety with a 1,3,4-oxadiazole structure. This compound is gaining attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound suggest diverse mechanisms of action and applications in drug development.
Chemical Structure and Properties
The molecular formula of 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole is CHClNO, with a molar mass of 233.65 g/mol. The presence of the chloromethyl group enhances its reactivity and potential for further functionalization.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molar Mass | 233.65 g/mol |
| CAS Number | 85078-43-9 |
Synthesis
The synthesis of this compound typically involves the chloromethylation of an indole derivative with a chloromethyl oxadiazole precursor. Common methods include reactions in the presence of bases like sodium bicarbonate under controlled conditions to facilitate cyclization .
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole demonstrate notable activity against human leukemia (CEM-13 and U-937) and breast cancer (MCF-7) cell lines. The IC values for these compounds often fall within sub-micromolar concentrations, indicating potent anticancer properties .
Case Study:
A study evaluated several oxadiazole derivatives and found that specific modifications led to enhanced apoptosis induction in MCF-7 cells. The compounds exhibited dose-dependent effects, suggesting their potential as therapeutic agents in cancer treatment .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. The introduction of halogen atoms into the structure has been linked to increased antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Comparative studies revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Table: Antimicrobial Activity Comparison
| Compound Name | MIC (µg/mL) | Reference Compound |
|---|---|---|
| 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole | 64 | Chloramphenicol |
| 5-(Chloromethyl)-1H-indole | 32 | Ciprofloxacin |
The biological activity of 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole can be attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes involved in cancer progression or microbial growth. For example, the compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .
Q & A
Basic: What are the standard synthetic routes for 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole, and how is its purity validated?
Methodological Answer:
The synthesis typically involves alkylation or click chemistry. For example, chloromethyl-substituted oxadiazoles can be synthesized via nucleophilic substitution using chloroethyl reagents or by cyclization of thiosemicarbazides . Structural validation employs 1H/13C NMR to confirm substituent positions (e.g., indole C3 linkage and oxadiazole chloromethyl group) . Purity is assessed via TLC (silica gel, ethyl acetate/hexane) and HRMS for molecular ion confirmation .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- 1H NMR : Identifies aromatic protons (δ 7.0–8.5 ppm for indole) and chloromethyl (-CH2Cl) protons (δ 4.5–5.0 ppm) .
- 13C NMR : Confirms oxadiazole carbons (C=O/N regions at 160–170 ppm) and indole backbone .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion) .
- X-ray crystallography (if available) resolves stereochemical ambiguities .
Basic: How is the compound initially screened for biological activity?
Methodological Answer:
- Antibacterial assays : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme inhibition : Spectrophotometric assays for α-glucosidase (anti-diabetic) or lipoxygenase (anti-inflammatory) activity .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) .
Advanced: How can synthesis yields be optimized for low-yielding reactions (e.g., 22% in )?
Methodological Answer:
- Catalyst optimization : Replace CuI with CuNPs or PEG-stabilized Cu to enhance click chemistry efficiency .
- Solvent selection : Use DMF/PEG-400 mixtures for better solubility of azide intermediates .
- Reaction monitoring : Employ inline FTIR or HPLC to track intermediate formation and adjust reaction time .
Advanced: What structural modifications enhance antibacterial activity while minimizing hemolytic effects?
Methodological Answer:
- Alkyl vs. aryl substituents : n-Pentyl or 4-fluorobenzyl groups improve antibacterial activity (MIC ~2 µg/mL) with <10% hemolysis .
- Chlorine positioning : 4-Chlorobenzyl derivatives show enhanced LOX inhibition but require balancing with logP to reduce cytotoxicity .
- Docking-guided design : Prioritize substituents that avoid polar interactions with erythrocyte membranes .
Advanced: How do molecular docking studies explain the compound’s α-glucosidase inhibition?
Methodological Answer:
- Binding interactions : The oxadiazole ring forms arene-arene interactions with Trp307 (3.44 Å), while the indole -NH group hydrogen-bonds to Asp307 (2.10 Å) .
- Software : Use AutoDock Vina with PDB 2QMJ; validate with MM-GBSA free-energy calculations .
- Substituent effects : Longer alkyl chains (e.g., pentyl) improve hydrophobic packing in the active site .
Advanced: What in vitro models are used to evaluate its anticancer potential?
Methodological Answer:
- Cell lines : MCF-7 (breast), HeLa (cervical), and HT-29 (colon) .
- Mechanistic assays : Caspase-3/7 activation (apoptosis) and EGFR/CDK2 kinase inhibition (IC50 <1 µM) .
- Combination studies : Synergy with doxorubicin via P-glycoprotein modulation .
Advanced: How can contradictory data (e.g., high activity vs. toxicity) be resolved?
Methodological Answer:
- Dose-response curves : Calculate selectivity indices (IC50 for cancer cells vs. HEK-293 normal cells) .
- Hemolytic assays : Compare % hemolysis at MIC values; derivatives with >20% hemolysis are deprioritized .
- Metabolic stability : Liver microsome assays identify toxic metabolites (e.g., glutathione adducts) .
Advanced: How reliable are computational predictions vs. experimental enzyme inhibition data?
Methodological Answer:
- Validation metrics : RMSD <2.0 Å between docked poses and X-ray structures (e.g., α-glucosidase PDB 2QMJ) .
- False positives : Test top-scoring docking hits (e.g., 6g, 6p) in enzymatic assays; discrepancies may arise from solvent effects .
- MD simulations : 100-ns trajectories assess binding stability (e.g., hydrogen bond retention) .
Advanced: What strategies enable dual-targeting (e.g., anticancer + anti-inflammatory) activity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
